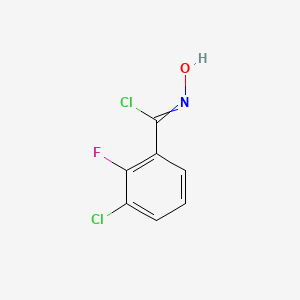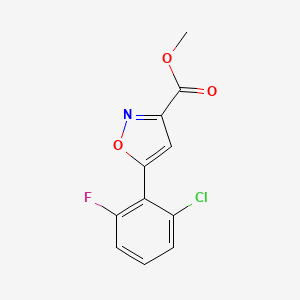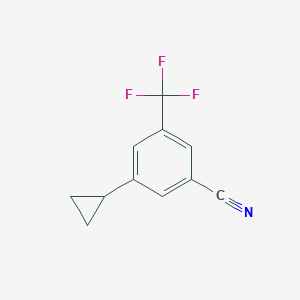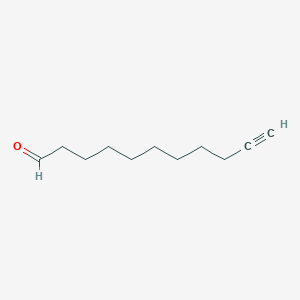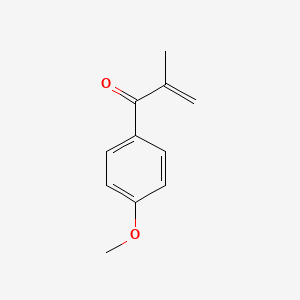
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one is an organic compound with the molecular formula C11H12O2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol or 1-(4-Methoxyphenyl)-2-methylpropane.
Substitution: 4-Bromo-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one or 4-nitro-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one
- 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one
- 1-(4-Nitrophenyl)-2-methylprop-2-en-1-one
Uniqueness
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one is unique due to the presence of the methoxy group on the aromatic ring, which influences its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets. Additionally, the electron-donating nature of the methoxy group can affect the compound’s chemical reactivity, making it more susceptible to electrophilic substitution reactions .
Propiedades
Número CAS |
6230-72-4 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1H2,2-3H3 |
Clave InChI |
SLINAHDDDUJVFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
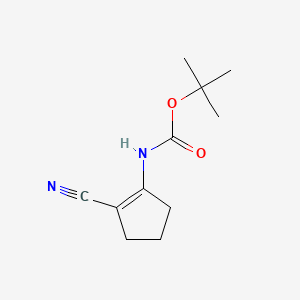
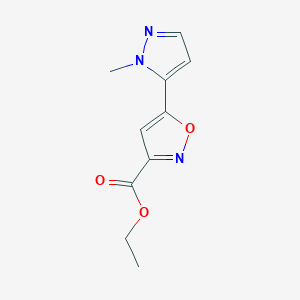
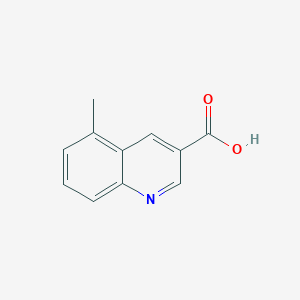
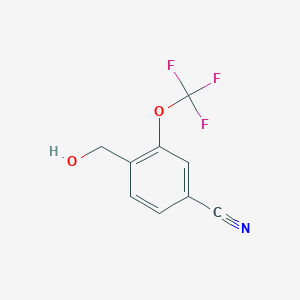
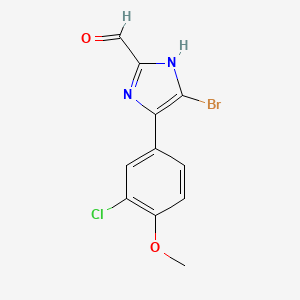
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
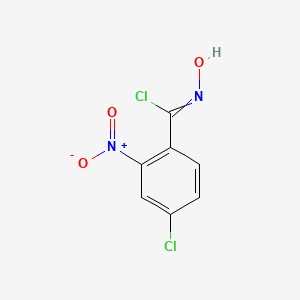
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
